molecular formula C20H17F3N4O3 B607705 GNF-5 CAS No. 778277-15-9

GNF-5

Número de catálogo: B607705
Número CAS: 778277-15-9
Peso molecular: 418.4 g/mol
Clave InChI: IIQUYGWWHIHOCF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GNF-5 is a selective, non-ATP competitive allosteric inhibitor of the Bcr-Abl kinase. It is an analogue of GNF-2, with a modification that includes a N-(2-hydroxyethyl) group at the amidic nitrogen atom. This compound has shown potential in inhibiting the proliferation of Bcr-Abl positive cells, making it a promising candidate for research in chronic myelogenous leukemia (CML) and other related conditions .

Aplicaciones Científicas De Investigación

GNF-5 has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

GNF-5 is an investigational selective and allosteric inhibitor of the Abelson (ABL) family of tyrosine kinases . The ABL family of tyrosine kinases, which includes proteins ABL1 and ABL2, regulate a multitude of cellular processes . These kinases have been implicated in a variety of disorders, including chronic myeloid leukemia (CML), diabetes, Niemann-Pick type C disease, and chronic pain .

Mode of Action

This compound inhibits the BCR-ABL kinase activity by mimicking the effect of myristate binding, which directs the protein towards adopting an inactive conformational state . It inhibits wild-type Abl kinase with an IC50 of 0.22±0.01 μM at ATP concentration of 20 μM .

Biochemical Pathways

The BCR-ABL fusion protein, a result of the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase that drives survival and proliferation through multiple downstream pathways . This compound, in combination with imatinib or nilotinib, has been shown to inhibit the emergence of drug-resistant mutations in vitro .

Pharmacokinetics

This compound is a pharmacokinetically optimized analogue of GNF-2 . It has suitable pharmacokinetic parameters with a half-life (T1/2) of 2.30±0.10 hours, a volume of distribution at steady state (Vss) of 9.18±1.82 L/Kg, and an oral bioavailability (F) of 44.8±7.54% .

Result of Action

This compound has demonstrated potential efficacy in three key areas: primary hematologic and solid malignancies, metastasis, and combination with other small molecules . It has been shown to inhibit the growth of human hepatocellular carcinoma cells, increasing the expression of tumor suppressors (p27 and p21) alongside markers of apoptosis such as caspases and PARP . Furthermore, this compound hampers the formation/maturation of invadopodia, and spontaneous lung metastasis is impaired in this compound-treated mice .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the combination of this compound with other drugs like imatinib or nilotinib can enhance its inhibitory activity against drug-resistant mutations . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

GNF-5 is synthesized through a series of chemical reactions starting from commercially available precursors. The key steps involve the formation of the pyrimidine ring and the subsequent attachment of the trifluoromethoxyphenyl and hydroxyethyl groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures ranging from room temperature to 80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Análisis De Reacciones Químicas

Types of Reactions

GNF-5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties, making them useful for further research .

Comparación Con Compuestos Similares

GNF-5 is compared with other similar compounds such as:

Uniqueness

This compound is unique due to its non-ATP competitive inhibition mechanism and its ability to bind to the myristate pocket, which is distinct from the ATP-binding site targeted by other inhibitors. This unique binding mode allows this compound to be effective against certain resistant mutations of Bcr-Abl .

Actividad Biológica

GNF-5 is a selective, non-ATP competitive allosteric inhibitor of the Bcr-Abl tyrosine kinase, primarily utilized in the treatment of chronic myeloid leukemia (CML) and other malignancies. This compound is an analogue of GNF-2, designed to enhance pharmacokinetic properties and therapeutic efficacy against various Bcr-Abl mutations, particularly those associated with resistance to conventional therapies like imatinib.

  • Chemical Name : N-(2-Hydroxyethyl)-3-[6-[[4-(trifluoromethoxy)phenyl]amino]-4-pyrimidinyl]benzamide
  • CAS Number : 778277-15-9
  • Molecular Weight : 365.38 g/mol
  • Solubility : >10 mM in DMSO

This compound operates by binding to the myristate-binding site of the Abl kinase, leading to allosteric inhibition. This unique binding mechanism allows this compound to circumvent the typical ATP competition seen with many other inhibitors, providing a distinct advantage in targeting resistant Bcr-Abl variants.

In Vitro Studies

  • Inhibition of Cell Proliferation :
    • This compound exhibits an IC50 value of approximately 220 nM against wild-type Abl and shows significant activity against various Bcr-Abl mutant cell lines, including those resistant to imatinib (E255V and T315I mutants) with IC50 values of 0.38 µM and 5 µM respectively .
  • Effects on Hepatocellular Carcinoma (HCC) :
    • In studies involving HepG2 human hepatocarcinoma cells, this compound demonstrated a time-dependent inhibition of cell growth, inducing G0/G1 phase cell cycle arrest by downregulating Skp2 and upregulating p27 and p21 proteins .
  • Apoptosis Induction :
    • This compound has been shown to induce apoptosis in various cancer cell lines through its inhibition of Bcr-Abl signaling pathways, contributing to reduced cell viability and proliferation .

In Vivo Studies

  • Animal Model Efficacy :
    • In murine models injected with Ba/F3 cells expressing Bcr-Abl, treatment with this compound significantly normalized peripheral blood counts and spleen size after continuous administration (50 mg/kg twice daily for seven days) .
    • In models with imatinib-resistant T315I Bcr-Abl transduced bone marrow, this compound extended survival from 24 days to 22 days compared to controls, highlighting its potential as a therapeutic option for resistant CML cases .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other inhibitors in various contexts:

CompoundTargetIC50 (nM)Notes
This compoundWild-type Abl220Non-ATP competitive allosteric inhibitor
ImatinibWild-type Abl~30ATP competitive; less effective against resistant mutants
DasatinibWild-type Abl~12ATP competitive; effective but more side effects reported
This compoundT315I mutant5000Less effective than imatinib but still significant

Case Studies

  • Chronic Myeloid Leukemia :
    • A study observed that combining this compound with nilotinib showed enhanced inhibitory effects on T315I mutant Bcr-Abl cells compared to either drug alone, suggesting that dual targeting could be a promising strategy for overcoming resistance .
  • Hepatocellular Carcinoma :
    • Research indicated that both imatinib and this compound inhibited HepG2 cell growth by inducing cell cycle arrest and apoptosis, demonstrating their potential utility in treating liver cancers resistant to standard therapies .

Propiedades

IUPAC Name

N-(2-hydroxyethyl)-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3/c21-20(22,23)30-16-6-4-15(5-7-16)27-18-11-17(25-12-26-18)13-2-1-3-14(10-13)19(29)24-8-9-28/h1-7,10-12,28H,8-9H2,(H,24,29)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQUYGWWHIHOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCO)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778277-15-9
Record name GNF-5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778277159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 778277-15-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GNF-5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZUA56XMQQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GNF-5
Reactant of Route 2
Reactant of Route 2
GNF-5
Reactant of Route 3
Reactant of Route 3
GNF-5
Reactant of Route 4
Reactant of Route 4
GNF-5
Reactant of Route 5
GNF-5
Reactant of Route 6
Reactant of Route 6
GNF-5

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.